
2-(4-Bromobenzyl)pent-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromobenzyl)pent-4-enoic acid is an organic compound with the molecular formula C12H13BrO2. It is characterized by a bromobenzyl group attached to a pentenoic acid chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobenzyl)pent-4-enoic acid typically involves the bromination of benzyl alcohol followed by a series of reactions to introduce the pentenoic acid moiety. One common method involves the use of 2-iodoxy-5-methylbenzenesulfonic acid as a catalyst for the selective oxidation of 4-bromobenzyl alcohol to 4-bromobenzaldehyde, which is then further reacted to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs, possibly through the use of continuous flow reactors and more efficient catalysts.
化学反応の分析
Types of Reactions
2-(4-Bromobenzyl)pent-4-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The double bond in the pentenoic acid chain can be reduced to form saturated acids.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium azide or thiols can be used under mild conditions to replace the bromine atom.
Major Products
Oxidation: 4-Bromobenzoic acid or 4-bromobenzaldehyde.
Reduction: 2-(4-Bromobenzyl)pentanoic acid.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Bromobenzyl)pent-4-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Bromobenzyl)pent-4-enoic acid involves its reactivity at the benzylic and allylic positions. The bromine atom can participate in free radical reactions, while the double bond in the pentenoic acid chain can undergo addition reactions. These properties make it a versatile intermediate in various chemical transformations .
類似化合物との比較
Similar Compounds
- 4-Bromobenzyl alcohol
- 4-Bromobenzaldehyde
- 4-Bromobenzoic acid
Uniqueness
2-(4-Bromobenzyl)pent-4-enoic acid is unique due to the presence of both a bromobenzyl group and a pentenoic acid chain. This combination of functional groups allows for a wide range of chemical reactions and applications that are not possible with simpler compounds like 4-bromobenzyl alcohol or 4-bromobenzoic acid .
特性
分子式 |
C12H13BrO2 |
|---|---|
分子量 |
269.13 g/mol |
IUPAC名 |
2-[(4-bromophenyl)methyl]pent-4-enoic acid |
InChI |
InChI=1S/C12H13BrO2/c1-2-3-10(12(14)15)8-9-4-6-11(13)7-5-9/h2,4-7,10H,1,3,8H2,(H,14,15) |
InChIキー |
KQXVDKPLGOHABG-UHFFFAOYSA-N |
正規SMILES |
C=CCC(CC1=CC=C(C=C1)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


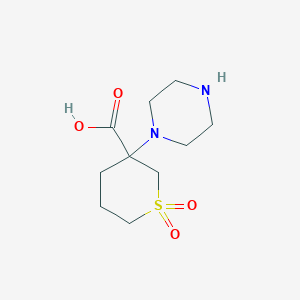


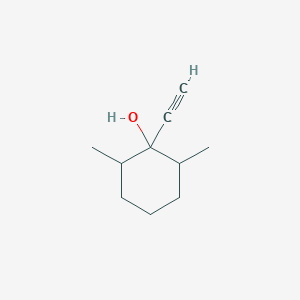
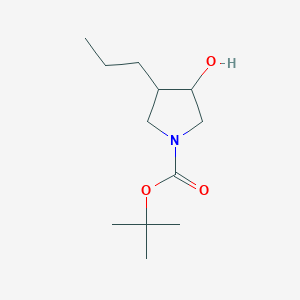

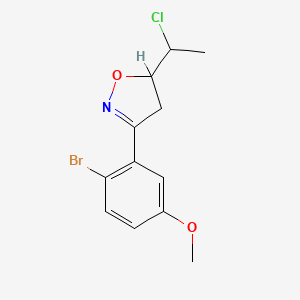


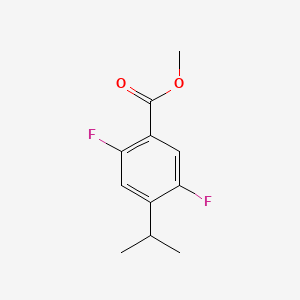
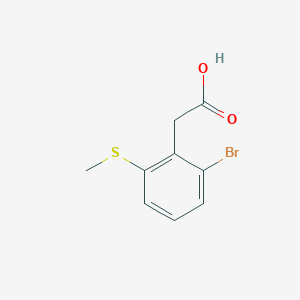
![2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile](/img/structure/B13630344.png)

![2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine](/img/structure/B13630352.png)
